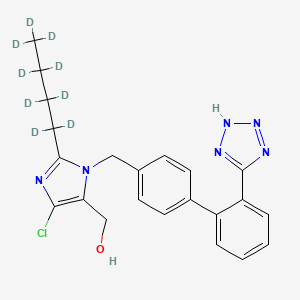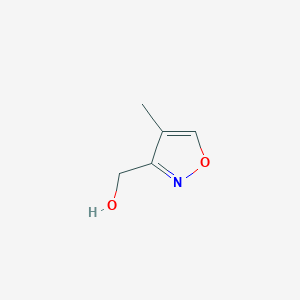
5-amino-1H-pyrazole-3-carboxylic acid hydrochloride
Overview
Description
5-Amino-1H-pyrazole-3-carboxylic acid is a compound with the molecular formula C4H5N3O2 . It is a pyrazole derivative, which is a class of compounds that contain a five-membered aromatic ring with two nitrogen atoms adjacent to three carbon atoms .
Synthesis Analysis
Pyrazoles, including 5-amino-1H-pyrazole-3-carboxylic acid, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A series of model compounds containing 3-amino-1H-pyrazole-5-carboxylic acid residue with N-terminal amide/urethane and C-terminal amide/hydrazide/ester groups were investigated .
Molecular Structure Analysis
The molecular structure of 5-amino-1H-pyrazole-3-carboxylic acid was analyzed using NMR, Fourier transform infrared, and single-crystal X-ray diffraction methods, additionally supported by theoretical calculations . The InChI code for this compound is 1S/C4H5N3O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,8,9)(H3,5,6,7) .
Chemical Reactions Analysis
5-Aminopyrazoles are polyfunctional compounds possessing three typical nucleophilic sites: 4-CH, 1-NH, and 5-NH2 with the following reactivity order: 5-NH2 > 1-NH > 4-CH. These positions have been used to construct various fused heterocyclic rings where 5-aminopyrazoles undergo cyclization and cycloaddition on reaction with bielectrophiles .
Physical And Chemical Properties Analysis
The molecular weight of 5-amino-1H-pyrazole-3-carboxylic acid is 127.10 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 92 Ų .
Scientific Research Applications
Synthesis of Novel Ligands
5-Amino-1H-pyrazole-3-carboxylic acid hydrochloride serves as a precursor in the synthesis of novel ligands containing the triazole moiety. These ligands, obtained through copper-catalyzed [3+2] cycloaddition reactions, are explored for their potential applications in medicinal chemistry and metal complex catalysis. The development of these ligands involves joining pyrazole carboxylic acid fragments with various framework structures to create polychelated ligands, which could have significant implications in drug design and catalysis processes (Dalinger et al., 2020).
Inhibitory Effects on Carbonic Anhydrase Isoenzymes
Research into pyrazole carboxylic acid derivatives, including those derived from 5-amino-1H-pyrazole-3-carboxylic acid hydrochloride, has shown potential in inhibiting carbonic anhydrase isoenzymes. These compounds have been synthesized and evaluated for their inhibitory effects on hydratase and esterase activities of carbonic anhydrase isoenzymes (hCA-I and hCA-II). This research could contribute to the development of new therapeutic agents for conditions like glaucoma, as these compounds have shown to be potent inhibitors of carbonic anhydrase isoenzymes, potentially offering a new avenue for treatment strategies (Kasımoğulları et al., 2010).
Corrosion Inhibition
5-Amino-1H-pyrazole-3-carboxylic acid hydrochloride derivatives have been evaluated for their efficacy as corrosion inhibitors. Specifically, their ability to inhibit the corrosion of steel in acidic environments has been studied. These compounds adsorb onto the metal surface, forming a protective layer that significantly reduces corrosion rates. This application is crucial for extending the lifespan of metal components in industrial systems, thereby reducing maintenance costs and preventing system failures (Herrag et al., 2007).
Antibacterial Activity
Derivatives of 5-amino-1H-pyrazole-3-carboxylic acid hydrochloride have been synthesized and assessed for their antibacterial properties. These compounds have been found to exhibit inhibitory effects on the growth of various microorganisms, including both Gram-positive and Gram-negative bacteria. Such findings highlight the potential of these derivatives in contributing to the development of new antibacterial agents, which is particularly relevant in the context of rising antibiotic resistance (Akbas et al., 2005).
Mechanism of Action
Target of Action
Similar compounds such as 3-methylpyrazole-5-carboxylic acid have been reported to be potent and selective inhibitors of d-amino acid oxidase (dao), a key enzyme involved in the metabolism of d-amino acids .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . This could potentially impact the biological activities of targets bearing a pyrazole moiety, as a change in structure translates into changes in properties .
Biochemical Pathways
It’s worth noting that pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
The inhibition of dao by similar compounds can protect cells from oxidative stress induced by d-serine .
Action Environment
The action of 3-Amino-1H-pyrazole-5-carboxylic acid hydrochloride can be influenced by environmental factors. For instance, the associations between pyrazole molecules depend strongly on the type of solvent, as more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .
Safety and Hazards
While the specific safety and hazards information for 5-amino-1H-pyrazole-3-carboxylic acid hydrochloride is not available, a related compound, 3-amino-1-methyl-1H-pyrazole, has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Pyrazoles, including 5-amino-1H-pyrazole-3-carboxylic acid, are considered important building blocks in different areas of organic and medicinal chemistry. They are often used in the synthesis of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, future research may focus on exploring new synthetic methods and potential applications of these compounds.
properties
IUPAC Name |
3-amino-1H-pyrazole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.ClH/c5-3-1-2(4(8)9)6-7-3;/h1H,(H,8,9)(H3,5,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTUQBROQVCLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1H-pyrazole-5-carboxylic acid hydrochloride | |
CAS RN |
1032334-56-7 | |
| Record name | 3-amino-1H-pyrazole-5-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ethyl (2S)-2-{4-[({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)methyl]benzenesulfonamido}-4-methylpentanoate](/img/structure/B3075481.png)

![7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3075504.png)


![Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate](/img/structure/B3075547.png)



